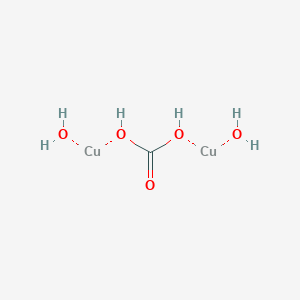
Malachite (Cu2(CO3)(OH)2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malachite (Cu2(CO3)(OH)2) is a green mineral that is commonly used in jewelry and decorative art. However, it also has significant scientific research applications due to its unique properties. In
Mecanismo De Acción
The mechanism of action of malachite is not fully understood. However, it is believed that the copper ions in malachite may play a role in its antimicrobial properties. The green color of malachite is due to the presence of copper ions, which can act as a catalyst in chemical reactions.
Biochemical and Physiological Effects:
Malachite has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, malachite has been found to have antimicrobial properties, which can help to fight against bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using malachite in lab experiments is its unique properties, which can make it useful in a variety of research areas. Additionally, malachite is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, there are also limitations to using malachite in lab experiments. For example, malachite may not be suitable for certain types of experiments due to its chemical properties.
Direcciones Futuras
There are many potential future directions for malachite research. One area of interest is the use of malachite in medicine, particularly for its antimicrobial and antioxidant properties. Additionally, malachite may have potential applications in the field of catalysis, as well as in the development of new electronic devices. Further research is needed to fully understand the potential applications of malachite in these areas.
Métodos De Síntesis
Malachite can be synthesized through a process called precipitation. This involves mixing copper sulfate with sodium carbonate in water, which results in the formation of malachite crystals. Other methods of synthesis include hydrothermal synthesis and solvothermal synthesis.
Aplicaciones Científicas De Investigación
Malachite has been studied extensively in various scientific fields due to its unique chemical and physical properties. It has been used as a catalyst in chemical reactions, as a pigment in art, and as a material for electronic devices. Additionally, malachite has been studied for its potential use in medicine due to its antimicrobial and antioxidant properties.
Propiedades
Número CAS |
1319-53-5 |
|---|---|
Nombre del producto |
Malachite (Cu2(CO3)(OH)2) |
Fórmula molecular |
CH6Cu2O5 |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
carbonic acid;copper;dihydrate |
InChI |
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2 |
Clave InChI |
CKOFTLIGGWQUIB-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.O.O.[Cu].[Cu] |
SMILES canónico |
C(=O)(O)O.O.O.[Cu].[Cu] |
Otros números CAS |
12069-69-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
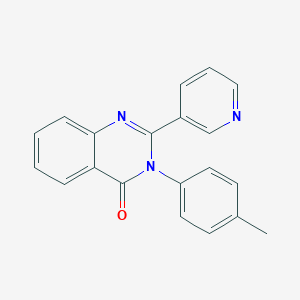
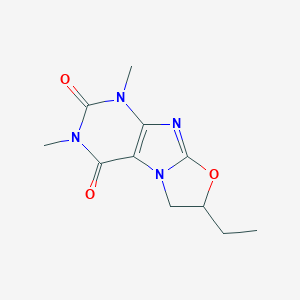
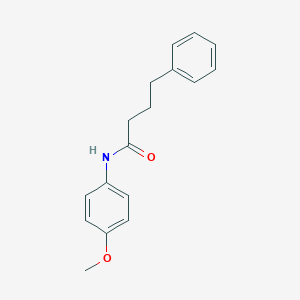
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
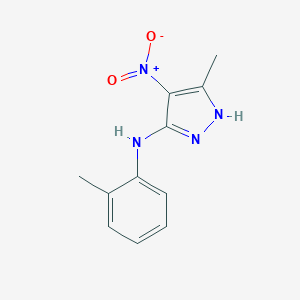
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
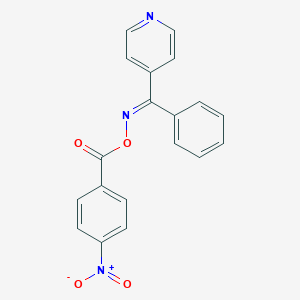
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)